molecular formula C15H22N2O B3581702 N-(3-(piperidin-1-yl)propyl)benzamide CAS No. 4464-83-9

N-(3-(piperidin-1-yl)propyl)benzamide

Cat. No.: B3581702
CAS No.: 4464-83-9
M. Wt: 246.35 g/mol
InChI Key: MRAWISWJSOXYOX-UHFFFAOYSA-N
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Description

N-(3-(piperidin-1-yl)propyl)benzamide is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structure incorporates a benzamide group linked to a piperidine moiety via a propyl chain, a feature seen in compounds targeting the central nervous system (CNS). Specifically, the N-(3-(piperidin-1-yl)propyl) group is a recognized pharmacophoric element in ligands designed for sigma receptors . Sigma receptors are proteins implicated in various neurological processes and disorders, and ligands that bind to them are investigated for their potential in areas such as neuropathic pain, addiction, and neurodegenerative diseases . Furthermore, related benzamide analogs have been identified as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are critical for cognitive and reward pathways, making them significant targets for drug discovery. This compound serves as a valuable building block or reference standard for researchers synthesizing and evaluating novel bioactive molecules for these targets. It is supplied for research purposes exclusively. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-piperidin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-15(14-8-3-1-4-9-14)16-10-7-13-17-11-5-2-6-12-17/h1,3-4,8-9H,2,5-7,10-13H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAWISWJSOXYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470833
Record name N-[3-(Piperidin-1-yl)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4464-83-9
Record name N-[3-(Piperidin-1-yl)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Amide Chemistry and Piperidine Derivatives Research

The scientific interest in N-(3-(piperidin-1-yl)propyl)benzamide is best understood by examining its place within the broader fields of amide chemistry and piperidine (B6355638) derivative research.

The amide bond is a cornerstone of organic and medicinal chemistry, renowned for its exceptional stability and its capacity to form hydrogen bonds. This functional group is a fundamental component of peptides and proteins and is present in approximately 25% of all top-selling pharmaceuticals, highlighting its importance in contemporary medicine. nanobioletters.com The planarity and stability of the amide bond make it a reliable linker in molecular design, allowing for the connection of different pharmacophores while maintaining structural integrity. nanobioletters.com

Piperidine is a six-membered nitrogen-containing heterocycle that is one of the most prevalent structural motifs in drug discovery. researchgate.net Its saturated, flexible ring system allows it to interact favorably with biological targets, and the nitrogen atom can be readily modified to fine-tune a compound's physicochemical properties. nih.gov The development of efficient synthetic routes to create substituted piperidines is a significant focus of modern organic chemistry, with methods ranging from the functionalization of pyridines to multicomponent cascade reactions. researchgate.netgoogle.com

Significance of the Benzamide and Piperidine Moieties in Chemical Biology Research

The benzamide (B126) and piperidine (B6355638) moieties are independently recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.

Benzamide Moiety: The benzamide group, consisting of a benzene (B151609) ring attached to an amide, is a versatile pharmacophore associated with a wide spectrum of biological activities. researchgate.net Benzamide derivatives have been investigated for numerous therapeutic applications, including:

Antimicrobial and Antifungal Activity nanobioletters.com

Anti-inflammatory and Analgesic Properties researchgate.net

Anticancer and Antitumor Activity researchgate.net

Anticonvulsant Effects researchgate.net

This functional group's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows it to bind effectively to a diverse range of enzymes and receptors. chemsynthesis.com

Piperidine Moiety: The piperidine ring is a fundamental building block in both natural products (especially alkaloids) and synthetic pharmaceuticals. researchgate.netnih.gov Its significance is underscored by its presence in drugs targeting the central nervous system, such as opioid analgesics, as well as in antihistamines and antipsychotic medications. nih.gov The structural and chemical properties of the piperidine ring contribute to:

Favorable interactions with biological receptors and enzymes. mdpi.com

Enhanced stability and bioavailability of drug candidates. nih.gov

Versatility as a scaffold for chemical modification to optimize potency and selectivity. nih.gov

The combination of these two moieties through a propyl linker in N-(3-(piperidin-1-yl)propyl)benzamide creates a molecule with significant potential for biological activity, leveraging the established pharmacological profiles of its constituent parts.

Overview of Current Research Trajectories Involving N 3 Piperidin 1 Yl Propyl Benzamide and Its Analogues

Advanced Synthetic Routes to the Core Structure

The synthesis of this compound is efficiently achieved by first preparing the key intermediate, 1-(3-aminopropyl)piperidine, which is subsequently acylated with a benzoic acid derivative. This modular approach allows for flexibility and optimization at each stage of the synthesis.

Amide Bond Formation Strategies for Benzamide Moiety

The final and crucial step in the synthesis of this compound is the formation of the amide bond. This is typically accomplished by coupling the primary amine of the 1-(3-aminopropyl)piperidine side chain with an activated benzoic acid precursor. The amide bond is a ubiquitous feature in a significant percentage of all marketed pharmaceuticals, and numerous methods for its creation have been developed. researchgate.net The direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction, necessitating the activation of the carboxylic acid. researchgate.netfishersci.co.uk

Modern amide synthesis frequently employs coupling reagents that convert the carboxylic acid into a highly reactive intermediate, facilitating nucleophilic attack by the amine. researchgate.net These reagents are particularly prevalent in peptide chemistry but are broadly applicable to general amide synthesis. fishersci.co.uk The choice of reagent and conditions can significantly impact reaction efficiency, yield, and purity.

Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) and uronium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netfishersci.co.uk

Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with an amine to produce the desired amide. fishersci.co.uk Uronium and phosphonium reagents also generate active ester intermediates that efficiently acylate amines. These reactions are typically performed in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) at room temperature. fishersci.co.uknih.gov A non-nucleophilic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), is often added to neutralize the acid formed during the reaction. fishersci.co.uk

Table 1: Common Coupling Reagents and Reaction Conditions for Amide Synthesis

Coupling ReagentTypical Solvent(s)Typical Base(s)Reaction TemperatureKey Features
EDC (or DCC)DCM, DMFNone required, but additives like HOBt can be used0 °C to Room TempForms a highly reactive O-acylisourea intermediate; byproduct is a urea. fishersci.co.uk
HATUDMFDIEA, TEA0 °C to Room TempHighly efficient and fast reactions; low rate of racemization for chiral substrates. fishersci.co.uknih.gov
PyBOPDMF, DCMDIEA, TEARoom TempForms an active ester; phosphonate (B1237965) byproducts. researchgate.net

A classic and highly effective method for forming the benzamide moiety is the use of a benzoyl chloride precursor. This method, often referred to as the Schotten-Baumann reaction, involves the acylation of the amine with the acyl chloride. fishersci.co.uk The high reactivity of benzoyl chloride makes it an ideal starting material for this transformation. nih.govglobalconference.info

The reaction is typically carried out by adding benzoyl chloride, often portion-wise, to a solution of 1-(3-aminopropyl)piperidine. globalconference.infoorgsyn.org The reaction is exothermic and may require cooling. globalconference.info It is performed in the presence of a base, such as aqueous sodium hydroxide (B78521) or a tertiary amine like pyridine, to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. fishersci.co.ukorgsyn.org Dichloromethane or a biphasic system with water can be used as the solvent. fishersci.co.uktaylorandfrancis.com This approach is robust, high-yielding, and widely used for the synthesis of benzamides from readily available benzoyl chlorides. globalconference.infoorgsyn.org

Introduction of the N-(3-(piperidin-1-yl)propyl) Side Chain

N-alkylation is a direct and common method for synthesizing derivatives of piperidine. researchgate.net This approach involves reacting piperidine with an alkylating agent containing a three-carbon chain and a protected or masked primary amine function.

A common strategy is to use a 3-halopropylamine derivative where the amine is protected, for instance, as a phthalimide. For example, piperidine can be reacted with N-(3-bromopropyl)phthalimide in the presence of a base like potassium carbonate (K2CO3) in a solvent such as Dimethylformamide (DMF). researchgate.net The resulting intermediate, 2-[3-(1-piperidinyl)propyl]-1H-isoindole-1,3(2H)-dione, is then deprotected, typically using hydrazine (B178648), to release the primary amine and yield 1-(3-aminopropyl)piperidine. chemicalbook.com

Another N-alkylation route involves reacting piperidine with a substrate like 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane, followed by a subsequent reaction to introduce the amine group, for example, via reaction with sodium azide (B81097) followed by reduction, or reaction with ammonia. chemicalbook.com Alternatively, reacting piperidine with acrylonitrile (B1666552) produces 1-piperidinepropionitrile, which can then be reduced to 1-(3-aminopropyl)piperidine. chemicalbook.com

Table 2: Representative N-Alkylation Conditions for Piperidine

Alkylating AgentBaseSolventTemperatureNotes
Alkyl Bromide/IodideK2CO3DMFRoom TempA common and effective method for N-alkylation. researchgate.net
Alkyl Bromide/IodideNaHDMF0 °C to Room TempNaH is a strong, non-nucleophilic base suitable for deprotonating the secondary amine. researchgate.net
Alkyl HalideNone (excess amine)Acetonitrile (B52724)Room Temp to 70 °CThe reaction can proceed without an added base, but the formation of the piperidinium (B107235) salt can slow the reaction. researchgate.net

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and represents an alternative strategy for synthesizing the 1-(3-aminopropyl)piperidine side chain. harvard.eduorganic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

While direct reductive amination between piperidine and 3-aminopropanal (B1211446) is feasible, a more common related strategy involves the reduction of a nitrile precursor. As mentioned previously, 1-piperidinepropionitrile can be synthesized via the Michael addition of piperidine to acrylonitrile. chemicalbook.com Subsequent reduction of the nitrile group to a primary amine yields the desired 1-(3-aminopropyl)piperidine. This reduction can be achieved using various reducing agents, such as Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Reductive amination is highly valued for its high selectivity and tolerance of various functional groups. harvard.eduorganic-chemistry.org Reagents like sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride are frequently used because they selectively reduce the protonated imine/iminium ion in the presence of the starting carbonyl compound. harvard.edu This method avoids the overalkylation issues that can sometimes complicate direct N-alkylation with alkyl halides. harvard.edu

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound and its analogues relies on established amidation reactions, starting from key precursors that can be derivatized to yield the final product. The primary synthetic routes involve the formation of the central amide bond by coupling a benzoic acid derivative with a piperidine-containing propyl amine, or by attaching the piperidine ring to a benzamide precursor.

A common method for forming N-alkyl-benzamides involves the reaction of a benzoic acid ester, such as a methyl benzoate, with a primary amine. google.com This approach can be adapted for this compound by using 3-(piperidin-1-yl)propan-1-amine (B1294436) as the nucleophile. The reaction typically proceeds under conditions that facilitate the aminolysis of the ester.

Alternatively, the synthesis can be achieved through the reaction of a more activated benzoic acid derivative, like benzoyl chloride, with 3-(piperidin-1-yl)propan-1-amine. This is a standard method for creating benzamides. mdpi.com Another pathway involves starting with a benzamide molecule that has a reactive group on the N-propyl substituent. For instance, N-(3-chloropropyl)benzamide can serve as an intermediate, which then undergoes a nucleophilic substitution reaction with piperidine to form the final compound. This type of reaction, where piperidine displaces a leaving group, is a fundamental transformation in organic synthesis. nih.govrsc.org

The precursors themselves can be synthesized through various means. For substituted analogues, functional group transformations on the aromatic ring are common. For example, a nitro-substituted benzamide can be reduced to an amino-substituted benzamide using reagents like iron powder in the presence of ammonium (B1175870) chloride. researchgate.net This amino group can then be further modified.

A summary of common precursors is presented below.

Precursor 1Precursor 2Reaction Type
Benzoyl Chloride3-(piperidin-1-yl)propan-1-amineAcyl Halide-Amine Coupling
Benzoic Acid3-(piperidin-1-yl)propan-1-amineAmidation (with coupling agent)
Methyl Benzoate3-(piperidin-1-yl)propan-1-amineEster Aminolysis google.com
N-(3-chloropropyl)benzamidePiperidineNucleophilic Substitution

Chemical Reactions and Transformation Pathways

The this compound molecule possesses several reactive sites, including the amide bond, the piperidine ring, and the benzene (B151609) ring, making it susceptible to various chemical transformations.

Oxidation Reactions of this compound

The tertiary amine of the piperidine ring and potentially the aromatic ring are susceptible to oxidation. While specific oxidation studies on this compound are not detailed in the provided results, reactions on analogous structures suggest potential pathways. For instance, benzamidine (B55565) intermediates in the synthesis of related compounds have been oxidized to sulfinamides using agents like m-chloroperoxybenzoic acid (m-CPBA) or a mixture of sulfuric acid and nitric acid. researchgate.net It is plausible that the piperidine nitrogen could undergo N-oxidation to form an N-oxide derivative under similar conditions.

Reduction Reactions of this compound

The amide functional group is the primary site for reduction. Amides can be reduced to amines, though this typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation would convert the benzamide moiety into a benzylamine, yielding N-benzyl-3-(piperidin-1-yl)propan-1-amine.

In substituted analogues, other functional groups can be selectively reduced. A common transformation is the reduction of a nitro group on the benzene ring to an amine group. researchgate.net This reaction is often carried out with reagents such as iron powder and ammonium chloride and is a key step in creating amino-substituted benzamide derivatives. researchgate.net

Hydrolysis of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield benzoic acid and 3-(piperidin-1-yl)propan-1-amine. Amide hydrolysis is generally a slow reaction requiring vigorous conditions, such as heating in the presence of strong mineral acids or concentrated alkali solutions. arkat-usa.org Tertiary amides are often more resistant to cleavage than primary or secondary amides. arkat-usa.orgresearchgate.net

However, milder protocols have been developed. A method for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions involves using sodium hydroxide in a methanol/dichloromethane mixture. arkat-usa.orgresearchgate.net The mechanism of alkaline amide hydrolysis proceeds through a tetrahedral intermediate formed by the addition of a hydroxide ion. researchgate.net The rate of hydrolysis can be influenced by various factors, including the electronic nature of the substituents on the aromatic ring. Incorporating a chiral center near the amide bond can also facilitate regio-selective hydrolysis mediated by transition metal ions or acidic buffers. rsc.org

Nucleophilic Substitution Reactions on Substituted Analogues

Analogues of this compound that are substituted on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr) reactions. nih.gov For this to occur, the ring must be "activated" by electron-withdrawing groups, and there must be a suitable leaving group (e.g., a halide) present. nih.govrsc.org

The reaction of substituted N-methylpyridinium ions with piperidine provides insight into these mechanisms. nih.govrsc.org In these reactions, piperidine acts as the nucleophile, displacing a leaving group on the aromatic ring. The leaving group order can differ from typical SNAr reactions, and the mechanism may involve a rate-determining deprotonation of an addition intermediate. nih.govrsc.org Furthermore, benzamides can undergo nucleophilic acyl substitution when treated with powerful nucleophiles like organolithium reagents, leading to the formation of ketones. researchgate.net

Positional and Substituent Effects on Biological Activity

Substitutions on the benzamide ring are a key determinant of the biological activity of this compound analogues. The nature and position of these substituents can modulate the compound's affinity and selectivity for its biological targets.

Halogenation of the benzamide ring has been a widely explored strategy. For instance, in a series of benzamide derivatives synthesized as selective ligands for sigma receptors, the introduction of methoxy (B1213986) groups at the C-5 and C-6 positions of a related benzofuran-2-carboxamide (B1298429) structure, which can be considered a bioisostere of a substituted benzamide, was found to be favorable for high affinity. nih.gov Specifically, the ligand KSCM-1, with two methoxy substituents, exhibited a high affinity for the sigma-1 receptor with a Ki value of 27.5 nM and was more selective for sigma-1 over sigma-2. nih.gov

In another study focusing on novel benzenesulfonamides carrying a benzamide moiety, various substitutions on the benzamide ring were shown to influence their inhibitory activity against carbonic anhydrase and acetylcholinesterase. nih.gov For example, compounds with a 4-methoxy substitution on the benzamide ring demonstrated significant inhibitory potential. nih.gov

The following table summarizes the impact of representative benzamide ring substitutions on the biological activity of this compound analogues.

Compound IDBenzamide Ring SubstitutionTargetActivity (Ki, nM)
KSCM-15,6-dimethoxy (on benzofuran (B130515) core)Sigma-1 receptor27.5

Data sourced from studies on analogous compounds.

The piperidine ring is another critical component of this compound that can be modified to alter its pharmacological properties. The piperidine moiety is a common feature in a wide range of pharmaceuticals and its conformational restriction or substitution can lead to improved target engagement. nih.gov

Studies on bridged piperidine analogues of other pharmacologically active compounds have shown that constraining the piperidine ring's conformation can maintain or even enhance receptor affinity. nih.gov For example, a quinuclidine (B89598) analogue, which features a bridged piperidine system, maintained the affinity of the parent piperidine compound, suggesting that the receptor can accommodate such sterically demanding modifications. nih.gov While not directly on this compound, these findings suggest that similar modifications to its piperidine ring could be a viable strategy for optimizing its activity.

Furthermore, the introduction of substituents on the piperidine ring can also have a significant impact. In the development of 5-HT4 receptor agonists, N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives were synthesized, indicating that substitutions on the piperidine ring are crucial for activity. nih.gov

The table below illustrates the effect of piperidine ring modifications in analogous compound series.

ModificationExample Compound ClassPharmacological Consequence
Bridged Piperidine (e.g., quinuclidine)P2Y14R AntagonistsMaintained receptor affinity
Substituted Piperidine5-HT4 Receptor AgonistsAltered receptor binding and functional activity

Data based on findings from related chemical scaffolds.

In a study of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was observed that a shorter alkyl chain generally led to better inhibitory activity. nih.gov For instance, an n-propyl substituted compound exhibited better activity than an n-hexyl substituted analogue. nih.gov This suggests that an optimal linker length is crucial for proper orientation within the receptor's binding pocket.

Conversely, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, an N-propyl congener displayed reasonable M1 antagonist activity, indicating that the propyl length can be favorable in certain contexts. nih.gov The structure-activity relationship for this series was described as "incredibly shallow," with most other analogues showing weaker activity. nih.gov

These findings underscore the importance of the alkyl linker's length, with the optimal length likely being target-dependent. Branching of the alkyl chain can also introduce steric hindrance that may either be beneficial or detrimental to activity, depending on the topology of the binding site.

Linker ModificationCompound SeriesObserved Effect on Activity
Shorter Alkyl Chain (n-propyl vs. n-hexyl)Pyrazolopyridinyl pyrimidinesIncreased inhibitory activity
N-propyl LinkerN-(4-(4-alkylpiperazin-1-yl)phenyl)benzamidesFavorable for M1 antagonist activity

Illustrative data from analogous compound series.

Contribution of Key Pharmacophores to Target Engagement

The piperidin-1-yl propyl moiety is a well-established pharmacophore in medicinal chemistry, frequently found in compounds targeting the central nervous system. d-nb.info This basic alkylamine group is often crucial for interactions with various receptors. d-nb.info

In the context of this compound analogues, this moiety is essential for establishing key binding interactions. The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, allowing it to form ionic bonds or hydrogen bonds with acidic residues in the target protein's binding site. d-nb.info For example, in novel benzofuran-2-carboxamide ligands designed for sigma receptors, the N-(3-(piperidin-1-yl)propyl) substituent, with its protonatable nitrogen, was a key structural component. d-nb.info

The three-carbon propyl chain provides the necessary flexibility and spacing for the piperidine ring to orient itself optimally within the binding pocket, maximizing its interactions with the target.

The benzamide core is a privileged structure in drug discovery, known for its presence in a wide array of biologically active molecules. Benzamide and its derivatives have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, analgesic, and anticancer effects. nih.gov

Rational Design Principles Derived from SAR Analysis

The rational design of novel analogues is guided by the structure-activity relationships established from previous studies. Analysis of various modifications to the parent compound, this compound, has led to a set of principles that direct the synthesis of new molecules with improved potency and selectivity. These principles often focus on modifying the benzamide, the propyl linker, and the piperidine ring to enhance interactions with the biological target.

Systematic Modification for Potency and Selectivity

Systematic modification of a lead compound is a fundamental strategy to enhance its potency and selectivity. In the context of benzamide derivatives, this involves altering specific parts of the molecule to observe the effect on biological activity. For instance, in a series of N-(piperidin-4-yl)benzamide derivatives, which are structurally similar to the titular compound, modifications to the benzamide ring were shown to significantly impact their activity as activators of hypoxia-inducible factor 1 (HIF-1) pathways.

One study demonstrated that the introduction of a diaryl ether moiety at the benzamide portion could lead to compounds with significant inhibitory bioactivity in cancer cell lines. This suggests that extending the molecule to occupy additional binding pockets can be a fruitful strategy. The position and nature of substituents on the aromatic rings are critical, with electron-withdrawing or donating groups capable of modulating the electronic properties of the molecule and, consequently, its binding affinity.

Similarly, alterations to the piperidine ring can influence both potency and pharmacokinetic properties. For example, in the development of cannabinoid CB1 receptor antagonists, modifications to the aminopiperidine region of a pyrazole (B372694) carboxamide scaffold revealed that the size and hydrogen-bonding capacity of substituents are key determinants of receptor affinity and efficacy. researchgate.net A quantitative SAR study indicated that ligands exceeding a certain length would have reduced potency, highlighting the importance of steric constraints in the binding site. researchgate.net

The following table summarizes the effects of systematic modifications on related benzamide structures, providing a predictive framework for designing new this compound analogues.

Modification SiteType of ModificationObserved Effect on ActivityReference Compound Class
Benzamide RingAddition of diaryl etherIncreased inhibitory bioactivityN-(piperidin-4-yl)benzamide
Benzamide RingSubstitution with halogensVaries with position; can increase potencyBenzamide derivatives
Piperidine MoietyAlkylationCan increase lipophilicity and alter bindingN-alkyl piperidine analogues
Piperidine MoietyIntroduction of hydroxyl groupsInvestigates new hydrogen bond interactionsHydroxyalkyl amides

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a powerful technique in medicinal chemistry used to improve the properties of a lead compound by substituting a functional group with another that has similar physical or chemical characteristics. nih.gov This strategy is widely employed to enhance potency, improve selectivity, alter metabolic stability, and reduce toxicity. nih.gov

In the optimization of benzamide analogues, the amide bond itself is a common target for bioisosteric replacement. The amide group's ability to form hydrogen bonds is crucial for many biological interactions, but it can also be susceptible to enzymatic hydrolysis. nih.gov Replacing the amide with more stable groups that retain similar hydrogen bonding capabilities is a key goal. Examples of amide bioisosteres include ureas, sulfonamides, and various heterocyclic rings like oxadiazoles (B1248032) or triazoles.

A study on benzamide analogs as potential anthelmintics explored the replacement of the amide group with several bioisosteres. The results, summarized in the table below, show that while some replacements like N-alkylamides and sulfonamides led to a loss of activity, others like thioamides and selenoamides retained or even improved the desired biological effect. This highlights that subtle changes in electronic distribution and geometry can have profound impacts on activity.

Original GroupBioisosteric ReplacementResulting Activity
AmideThioamideHigh activity (92% motility reduction)
AmideSelenoamideVery high activity (100% motility reduction)
AmideN-methylthioamideModerate activity (59% motility reduction)
AmideUreaModerate activity (47% motility reduction)
AmideN-alkylamidesNo significant activity
AmideSulfonamideNo significant activity

These findings underscore that bioisosteric replacement is not a simple substitution but a nuanced process that requires careful consideration of the specific biological target and its binding site. The goal is to create a new molecule with similar or improved biological properties by mimicking the steric, electronic, and physicochemical properties of the parent compound. nih.gov

Biological Target Interaction and Mechanistic Investigations in N 3 Piperidin 1 Yl Propyl Benzamide Research

Identification and Characterization of Molecular Targets

The characterization of a compound's molecular targets is a foundational aspect of pharmacological research, providing insight into its potential mechanisms of action and therapeutic applications. This section reviews the available scientific literature concerning the interaction of N-(3-(piperidin-1-yl)propyl)benzamide with specific biological molecules.

Interaction with G Protein-Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are common targets for a wide array of pharmaceuticals. The following subsections explore the documented interactions, or lack thereof, between this compound and several key GPCRs.

A comprehensive review of scientific databases and literature reveals no specific studies detailing the binding affinity or functional activity of this compound at serotonin (B10506) receptor subtypes 5-HT1F, 5-HT1D, 5-HT2A, or 5-HT7. While research exists on various other piperidine (B6355638) and benzamide (B126) derivatives as ligands for serotonin receptors, data directly pertaining to this compound is not available. researchgate.netmdpi.comnih.gov

There is no available research data characterizing the interaction profile, including binding affinities or functional activities, of this compound with dopamine (B1211576) D2 or D3 receptors. Studies on other substituted benzamides and N-phenylpiperazine analogues have shown interactions with these receptors, but specific data for the compound is absent from the current scientific literature. nih.govnih.govsemanticscholar.org

Scientific investigation into the effects of this compound on the Nociceptin/Orphanin FQ (NOP) receptor has not been reported. While related piperidine-based antagonists have been studied for their effects on the NOP receptor, no such data exists for this compound itself. nih.govmdpi.comnih.gov

There is no published research or data on the potential antagonistic activity of this compound at the melanin-concentrating hormone receptor 1 (MCH-R1). The scientific literature describes other compounds as MCH-R1 antagonists, but none of these studies include the specific compound of interest. nih.govnih.gov

Enzyme Inhibition Profiles

The ability of a compound to inhibit specific enzymes is a key indicator of its pharmacological profile. This section addresses the known inhibitory effects of this compound on several classes of enzymes.

A thorough search of the scientific literature indicates a lack of studies on the inhibitory activity of this compound against protein kinases, the androgen receptor-coactivator interaction, or monoamine oxidase. While research has been conducted on other benzamide and piperidine derivatives for these targets, no data is available for this compound. nih.govnih.gov

Table 1: Summary of Biological Target Interaction Data for this compound

Biological Target Class Specific Target Interaction Data Available
G Protein-Coupled Receptors Serotonin Receptors (5-HT1F, 5-HT1D, 5-HT2A, 5-HT7) No
Dopamine Receptors (D2, D3) No
Nociceptin/Orphanin FQ (NOP) Receptors No
MCH-R1 No
Enzymes Protein Kinases No
Androgen Receptor-Coactivator Interaction No
Monoamine Oxidase No

Table 2: List of Compounds Mentioned

Compound Name

Ion Channel Modulation (e.g., Kv1.3 Ion Channels)

The voltage-gated potassium channel, Kv1.3, which is notably present in human T-lymphocytes, has been identified as a significant target for benzamide derivatives. nih.gov Blockade of the Kv1.3 channel leads to T-cell depolarization, which in turn inhibits T-cell activation and can attenuate immune responses. nih.gov This makes the Kv1.3 channel a promising target for developing treatments for T-cell-mediated autoimmune diseases. researchgate.net

A class of benzamide inhibitors has been identified with specific activity against the Kv1.3 channel. nih.gov Structure-activity relationship (SAR) studies have shown that certain isomers of these benzamide compounds display moderate selectivity for the Kv1.3 channel over other Kv1.x family channels found in the human brain. nih.gov Research into substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs has yielded compounds with potent inhibitory activity against Kv1.3, with some demonstrating potency similar to the known inhibitor PAP-1. researchgate.netnih.gov Mechanistic investigations suggest that the binding of some benzamide inhibitors to the Kv1.3 channel is reversible and saturable, potentially involving an interaction with the channel's water cavity located below the selectivity filter. researchgate.net

In Vitro Pharmacological Mechanisms of Action

The pharmacological effects of compounds based on the this compound structure are delineated through a variety of in vitro studies that assess their binding affinity, functional activity at receptors, and influence on cellular signaling pathways.

Ligand Binding Affinity Studies

Binding affinity studies are crucial for quantifying the strength of the interaction between a ligand and its molecular target. For derivatives of the this compound scaffold, these studies have revealed high affinity for several receptors. For instance, novel benzofuran-2-carboxamide (B1298429) ligands incorporating the N-(3-(piperidin-1-yl)propyl) moiety exhibit high affinity for the sigma-1 receptor, with inhibitor constant (Ki) values ranging from 7.8 to 34 nM. nih.gov Similarly, a piperidine propionamide (B166681) scaffold, which is structurally related, was used to develop a compound with high affinity for both the σ1 receptor (Ki = 1.86 nM) and the µ-opioid receptor (Ki = 2.1 nM). iasp-pain.org

In other studies, benzamide-type molecules have been investigated as binders for Cereblon (CRBN), where a fluorine-containing derivative showed an IC₅₀ value of 63 ± 16 μM. nih.gov The data below summarizes the binding affinities of representative benzamide derivatives at various receptors.

Table 1: Binding Affinity of this compound Analogs

Compound Class Target Receptor Binding Affinity (Kᵢ or IC₅₀)
3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides Sigma-1 7.8 - 34 nM (Kᵢ) nih.gov
Piperidine Propionamide Analog Sigma-1 (σ₁) 1.86 nM (Kᵢ) iasp-pain.org
Piperidine Propionamide Analog Mu-Opioid (µ) 2.1 nM (Kᵢ) iasp-pain.org
Fluorinated Benzamide Derivative Cereblon (CRBN) 63 µM (IC₅₀) nih.gov

Receptor Agonism and Antagonism Profiling

Beyond simple binding, it is essential to determine whether a compound activates (agonism) or blocks (antagonism) its target receptor. Benzamide derivatives have been profiled as both agonists and antagonists. For example, a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which are structurally analogous to the core topic, were identified as potent and selective antagonists for the human dopamine D4 receptor. nih.gov One specific compound from this series demonstrated its antagonist activity in a cAMP assay with an IC₅₀ of 1500 nM. nih.gov

Conversely, other research has identified benzamide derivatives that act as agonists. A series of 3-((4-benzylpyridin-2-yl)amino)benzamides were found to be potent G protein-biased agonists of the orphan GPR52 receptor. nih.gov Furthermore, other related structures have been characterized as potent inverse agonists at the 5-HT₂ₐ receptor and as antagonists at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with one analog posting an IC₅₀ of 2.66 nM against capsaicin-induced activation. researchgate.netresearchgate.net

Table 2: Functional Receptor Activity of Benzamide Analogs

Compound Series Target Receptor Functional Activity Potency (IC₅₀ or pIC₅₀)
N-(1-Benzylpyrrolidin-3-yl)arylbenzamides Dopamine D₄ Antagonist nih.gov 1500 nM (IC₅₀) nih.gov
3-((4-Benzylpyridin-2-yl)amino)benzamides GPR52 G Protein-Biased Agonist nih.gov -
N-(4-Fluorophenylmethyl)-...-carbamide 5-HT₂ₐ Inverse Agonist researchgate.net 8.7 (pIC₅₀) researchgate.net
(S)–N-(3-isopropylphenyl)-...-carboxamide TRPV1 Antagonist researchgate.net 2.66 nM (IC₅₀) researchgate.net

Modulatory Effects on Cellular Pathways

The interaction of a compound with its biological target often initiates a cascade of events within the cell, known as a cellular pathway. The modulation of these pathways is the ultimate basis of a compound's pharmacological effect.

The blockade of Kv1.3 channels by benzamide derivatives directly impacts cellular function by inhibiting T-cell activation, a critical pathway in the immune response. nih.gov In another example, GPR52 agonists based on a benzamide structure have been shown to exhibit biased signaling, preferentially activating the G protein/cAMP pathway while inducing significantly less β-arrestin activity. nih.gov This biased agonism can lead to a more sustained activation of the target receptor. nih.gov The sigma-1 receptor, a target for N-(3-(piperidin-1-yl)propyl) containing structures, is known to be involved in modulating intracellular secondary messengers, indicating that ligands targeting it can have broad effects on cellular signaling. nih.gov

Functional Assay Methodologies in Research

A variety of functional assays are employed to characterize the activity of compounds like this compound and its derivatives. These experimental methods provide the quantitative data necessary to understand a compound's pharmacological profile.

For ion channel modulation, particularly for Kv1.3, common assays include:

Rubidium (Rb⁺) Efflux Assays: Used as a functional measure of potassium channel activity, where the efflux of Rb⁺ ions through the channel is quantified. nih.gov

Electrophysiology (Patch-Clamp): Techniques like the IonWorks patch-clamp assay provide detailed information on ion channel currents and how they are affected by a compound, allowing for the determination of inhibitory potency. researchgate.netnih.gov

T-cell Proliferation Assays: Since Kv1.3 blockade inhibits T-cell activation, measuring the rate of T-cell proliferation in the presence of a compound serves as a physiologically relevant functional assay. nih.gov

For receptor agonism and antagonism profiling, common methods include:

cAMP Assays: These assays measure the level of cyclic AMP, a common second messenger. They are used to determine if a compound acts as an agonist or antagonist at G-protein coupled receptors that signal through adenylyl cyclase. nih.gov

Receptor Selection and Amplification Technology (R-SAT): This is a cell-based functional assay used to characterize receptor activity, including identifying inverse agonists. researchgate.net

Quantitative PCR (qPCR): For nuclear receptors like PPARγ, qPCR can be used to measure the change in the expression of downstream target genes (e.g., GLUT4, FABP4) as a functional readout of receptor modulation. acs.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(3-(piperidin-1-yl)propyl)benzamide and related sigma (σ) receptor ligands, docking simulations have been crucial in elucidating their binding modes within the receptor's active site.

Research based on the crystal structure of the human σ1 receptor has enabled detailed docking studies. nih.govunige.it These simulations place the ligand into the binding site of the target protein, and scoring functions are used to estimate the binding affinity. The process involves preparing the ligand by generating its 3D structure and optimizing its geometry, often using force fields like MMFF94. scispace.com The protein-ligand interactions are then analyzed to understand the binding mechanism. scispace.com

Studies on various benzamide (B126) and piperidine (B6355638) derivatives reveal common interaction patterns. The protonated amine of the piperidine ring is frequently involved in a key salt bridge interaction with a critical acidic residue, such as Asp126 or Glu172, within the receptor binding pocket. The benzamide moiety often engages in hydrophobic and aromatic interactions with surrounding amino acid residues. For instance, docking of benzimidazol-yl-propanone derivatives into the active site of COX-2 (PDB code: 4COX) showed that several compounds form bidentate hydrogen bonds, indicating a stable binding conformation. researchgate.net

Compound ClassProtein TargetKey Interactions ObservedReference
Sigma Receptor LigandsHuman σ1 ReceptorSalt bridge with key acidic residues; Hydrophobic interactions. nih.gov
Benzimidazol-yl-propanone derivativesCOX-2 (4COX)Bidentate hydrogen bonds with active site residues. researchgate.net
Piperidin-4-imine derivativesEnoyl-acyl carrier protein reductase (InhA)Hydrogen bonding and hydrophobic interactions within the active site. dovepress.com
Pyridine–thiourea derivativesS. aureus and E. coli proteinsPrediction of binding energy and stability of docked conformers. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. archivepp.com For benzamide derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that influence their potency. igi-global.comjppres.com

The general process involves selecting a series of compounds with known activities, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods like multi-linear regression to build a mathematical model. igi-global.com For example, a QSAR study on N-substituted benzimidazole-2-carboxamides was performed to correlate chemico-physical properties with biological activity. nih.gov Similarly, a study on benzylidene hydrazine (B178648) benzamides developed a QSAR equation to predict anticancer activity against the A459 human lung cancer cell line, yielding a model with good statistical significance (r = 0.921, R² = 0.849). jppres.comunair.ac.id

These models serve as powerful predictive tools. Once a statistically robust QSAR model is validated, it can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. archivepp.comunair.ac.id The descriptors identified in these models provide valuable insights into the mechanism of action. igi-global.com

Compound SeriesActivity StudiedKey Findings/Model StatisticsReference
Benzylidene hydrazine benzamidesAnticancer (A459 cell line)Best QSAR equation: PIC50 = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359. (r=0.921, R²=0.849) jppres.comunair.ac.id
Benzamidine (B55565) derivativesAntimalarialA robust MIA-QSAR model was developed to predict inhibitory activity. archivepp.com
Quinazolinone derivativesAntiulcer (H+/K+-ATPase inhibition)Generated model showed r²=0.84 and predicted r²=0.88, highlighting the importance of polarizability and steric properties. igi-global.com

Conformational Analysis and Ligand-Receptor Interactions

Conformational analysis, often coupled with molecular dynamics (MD) simulations, investigates the spatial arrangement of atoms in a molecule and their energetic stability. For flexible molecules like this compound, understanding the preferred conformation when binding to a receptor is critical.

Computational studies have shown that the propyl linker between the piperidine and benzamide moieties allows for considerable conformational flexibility. This flexibility enables the ligand to adopt an optimal geometry to fit within the binding pocket of its target receptor. The interaction analysis reveals specific contacts that stabilize the ligand-receptor complex. nih.gov For instance, in the context of the σ1 receptor, the piperidine ring typically anchors itself through electrostatic interactions, while the benzamide portion explores a more hydrophobic region of the binding site. unige.it

MD simulations further refine the understanding obtained from static docking by exploring the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event and the stability of the interactions. nih.gov

Interaction TypeMolecular MoietyReceptor Residues (Example)Significance
Salt Bridge / ElectrostaticPiperidine NitrogenAspartic Acid (Asp), Glutamic Acid (Glu)Primary anchoring interaction for many ligands.
Hydrogen BondingAmide N-H and C=OSerine, Tyrosine, AsparagineDirectional interactions contributing to affinity and selectivity.
Hydrophobic InteractionsBenzene (B151609) Ring, Piperidine RingLeucine, Valine, Phenylalanine, TryptophanStabilizes the ligand in the binding pocket.
π-π StackingBenzene RingPhenylalanine, Tyrosine, TryptophanAromatic interactions that enhance binding affinity.

Prediction of Target Selectivity and Activity

A significant challenge in drug design is achieving selectivity for a specific biological target to minimize off-target effects. Computational methods are increasingly used to predict the selectivity of ligands for different receptor subtypes, such as the σ1 and σ2 receptors.

By performing comparative molecular docking and developing subtype-specific pharmacophore models, researchers can identify the structural features that confer selectivity. nih.govunige.it A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for biological activity.

For sigma receptor ligands, computational analyses have revealed key contacts and structural features that can be modified to favor binding to either the σ1 or σ2 subtype. nih.gov For example, a QSAR study on quinazolinone derivatives as H+/K+-ATPase inhibitors successfully built a model that could be used to discover new molecules with potentially high inhibitory action on the target enzyme. igi-global.com These predictive models allow for the in silico screening of virtual compound libraries to identify novel candidates with a desired activity and selectivity profile before committing to chemical synthesis. nih.gov

In Vitro Metabolism and Pharmacokinetic Research Aspects

Identification of Metabolic Pathways in Liver Microsomes

The metabolism of xenobiotics, including pharmaceutical compounds, is broadly categorized into Phase I and Phase II reactions. These processes primarily occur in the liver, and in vitro studies using liver microsomes are a standard method to elucidate these pathways.

Phase I Metabolic Reactions

Phase I reactions introduce or expose functional groups on the parent compound, typically making it more polar. For a molecule with the structure of N-(3-(piperidin-1-yl)propyl)benzamide, several Phase I reactions are plausible.

Hydroxylation: This is a common metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes. Potential sites for hydroxylation on this compound include the aromatic benzamide (B126) ring and the aliphatic piperidine (B6355638) ring. Aromatic hydroxylation would introduce a hydroxyl group onto the benzene (B151609) ring, while aliphatic hydroxylation could occur at various positions on the piperidine ring.

N-Oxidation: The nitrogen atoms in the piperidine ring and the amide linkage are susceptible to N-oxidation, another CYP-mediated reaction. This would result in the formation of N-oxide metabolites.

N-Dealkylation: This process involves the cleavage of an alkyl group from a nitrogen atom. In the case of this compound, the propyl chain connecting the piperidine and benzamide moieties could be a site for N-dealkylation. This would lead to the separation of the piperidine ring from the benzamide structure. Research on other piperidine-containing compounds has shown that N-dealkylation is a significant metabolic route. nih.gov For instance, studies on 4-aminopiperidine (B84694) drugs have highlighted N-dealkylation as a predominant metabolic reaction. nih.gov

Dehydrogenation: The piperidine ring could undergo dehydrogenation, leading to the formation of a double bond and a more unsaturated metabolite.

The following table summarizes the likely Phase I metabolites of this compound based on the metabolism of similar structures.

Metabolic Reaction Potential Metabolite Enzyme System
Aromatic HydroxylationHydroxy-N-(3-(piperidin-1-yl)propyl)benzamideCytochrome P450
Aliphatic HydroxylationN-(3-(hydroxy-piperidin-1-yl)propyl)benzamideCytochrome P450
N-OxidationN-(3-(1-oxido-piperidin-1-yl)propyl)benzamideCytochrome P450
N-DealkylationBenzamide and 1-(3-aminopropyl)piperidineCytochrome P450
DehydrogenationN-(3-(tetrahydropyridin-1-yl)propyl)benzamideCytochrome P450

Phase II Metabolic Reactions

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule. frontiersin.org For this compound, if a hydroxylated metabolite is formed during Phase I, this hydroxyl group can undergo glucuronidation. frontiersin.org The resulting glucuronide conjugate would be significantly more water-soluble. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Species-Specific Metabolic Differences in In Vitro Systems

The rate and profile of drug metabolism can vary significantly between different species. nih.govresearchgate.net These differences are primarily due to variations in the expression and activity of drug-metabolizing enzymes, such as CYPs and UGTs. researchgate.net For example, a study on the metabolism of a piperazine (B1678402) derivative showed that O-demethylation was the major metabolic step in rats. nih.gov Another study on a different compound found that metabolism was significantly faster in rat liver microsomes compared to those from humans, monkeys, dogs, and mice. nih.gov

Therefore, when studying the in vitro metabolism of this compound, it would be crucial to use liver microsomes from various species (e.g., human, rat, mouse, dog, monkey) to identify potential species-specific differences. This information is vital for the extrapolation of preclinical animal data to humans.

The following table illustrates a hypothetical comparison of metabolic pathways across different species for a compound like this compound.

Metabolic Pathway Human Rat Dog
Aromatic HydroxylationMajorMinorMajor
Aliphatic HydroxylationMajorMajorMinor
N-DealkylationMinorMajorMinor
GlucuronidationMajorMinorMajor

Assessment of Metabolic Stability in Research Models

Metabolic stability refers to the susceptibility of a compound to metabolism. It is a critical parameter in drug discovery as it influences the half-life and bioavailability of a drug. In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. springernature.com

The results are often expressed as the half-life (t½) of the compound in the in vitro system. A short half-life suggests that the compound is rapidly metabolized and may have low bioavailability in vivo. Conversely, a long half-life indicates greater metabolic stability.

For this compound, its metabolic stability would be determined by incubating it with liver microsomes from different species and quantifying the remaining parent compound at various time points using techniques like liquid chromatography-mass spectrometry (LC-MS). The intrinsic clearance (CLint) can then be calculated from the in vitro half-life to predict the in vivo hepatic clearance.

A hypothetical metabolic stability assessment for this compound is presented in the table below.

Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat2034.7
Mouse1546.2
Dog6011.6
Monkey5013.9

Derivatization Strategies and Analogue Development in Research

Synthesis of Libraries of N-(3-(piperidin-1-yl)propyl)benzamide Derivatives

The creation of compound libraries is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid screening of numerous related structures to identify compounds with desired biological activities. The synthesis of libraries based on the this compound core often employs combinatorial and parallel synthesis techniques, where different building blocks are systematically combined.

General synthetic approaches involve the amidation reaction between a benzoic acid derivative and 3-(piperidin-1-yl)propan-1-amine (B1294436) or its precursors. To build a diverse library, a collection of substituted benzoic acids can be reacted with the common amine linker, or alternatively, a single benzoic acid can be reacted with a variety of N-substituted 3-aminopropylamines.

A key strategy involves multi-step synthetic routes that allow for diversification at different stages. For instance, in the development of novel ligands for sigma receptors, researchers synthesized a library of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides. nih.gov This process involved first creating a benzofuran-2-carboxamide (B1298429) scaffold, which was then N-arylated and subsequently N-alkylated with the 3-(piperidin-1-yl)propyl moiety. nih.gov The N-alkylation step was facilitated by a modified Finkelstein halogen-exchange, using 1-(3-chloropropyl)piperidine (B110583) hydrogen chloride salt in the presence of reagents like sodium hydride, potassium carbonate, and potassium iodide. nih.gov Variations were introduced by using different substituted benzofuran (B130515) precursors, allowing for an investigation into how substituents on the benzofuran ring affect receptor binding affinity. nih.gov

Another common approach is the modification of the amide linker itself. In some lead optimization efforts, the amide bond has been replaced with other functional groups, such as ureas or sulfonamides, to explore their impact on cellular potency and pharmacokinetic properties. scienceopen.com

The table below outlines common synthetic strategies for generating derivative libraries.

Synthetic Strategy Description Example Building Blocks Reference
Amide Coupling Standard coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine.Substituted benzoic acids, 3-(piperidin-1-yl)propan-1-amine. mdpi.com
Multi-step Scaffold Elaboration Building a core scaffold (e.g., benzofuran) and then attaching the N-(3-(piperidin-1-yl)propyl) group via N-alkylation.Salicylaldehydes (for benzofuran synthesis), 1-(3-chloropropyl)piperidine. nih.gov
Linker Modification Replacing the central amide bond with isosteres to alter chemical properties.Ureas, Sulfonamides. scienceopen.com
Terminal Ring Variation Using different cyclic amines in place of piperidine (B6355638) during the synthesis.Morpholine, Pyrrolidine, substituted piperidines. researchgate.netmdpi.com

Lead Optimization Strategies for Enhanced Research Utility

Lead optimization is an iterative process that refines a "hit" or "lead" compound to improve its characteristics, such as potency, selectivity, and pharmacokinetic properties, making it a more useful tool for research or a viable drug candidate. patsnap.comijddd.com For derivatives of this compound, this process involves a cycle of designing, synthesizing, and testing new analogues to establish a clear structure-activity relationship (SAR). patsnap.com

A primary strategy is SAR analysis, where systematic modifications to the lead compound's structure are made to identify which functional groups are critical for its biological activity. patsnap.com For example, in the development of dual soluble epoxide hydrolase (sEH) and PPARγ modulators based on an N-benzylbenzamide scaffold, researchers performed extensive SAR studies. acs.org They found that specific substitutions on the benzyl (B1604629) group were important for sEH inhibitory activity and metabolic stability. acs.org

Structure-based design is another powerful optimization strategy. nih.gov If the three-dimensional structure of the biological target is known, computational methods like molecular docking can predict how modifications to the ligand might enhance its binding affinity and selectivity. patsnap.com This was employed in the optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold to create potent and selective TYK2 inhibitors. nih.gov Researchers used the crystal structure of the target to design modifications, such as introducing a 2,6-dichloro-4-cyanophenyl group, which improved both potency and selectivity over other related kinases. nih.gov

A common goal of lead optimization is to improve physicochemical and pharmacokinetic profiles. During hit-to-lead optimization, there is often a tendency for compounds to increase in molecular weight and lipophilicity, which can lead to poor absorption, distribution, metabolism, and excretion (ADME) properties. scienceopen.com Strategies to counteract this include structural simplification. For instance, replacing a complex, lipophilic moiety with a simpler, more polar group like a piperidinyl amide can significantly improve aqueous solubility and facilitate easier synthesis of further analogues. scienceopen.com

The table below summarizes key lead optimization strategies and their outcomes for benzamide derivatives.

Strategy Modification Example Desired Outcome Reference
Structure-Activity Relationship (SAR) Analysis Varying substituents on the benzamide aromatic ring.Enhance target potency and selectivity. acs.org
Structure-Based Design Introduction of a 2,6-dichloro-4-cyanophenyl group to fit the TYK2 kinase binding pocket.Improved TYK2 potency and selectivity against JAK1/JAK2. nih.gov
Improving Physicochemical Properties Replacing a carvone (B1668592) moiety with a piperidinyl amide group.Increased aqueous solubility and metabolic stability. scienceopen.com
Bioisosteric Replacement Replacing an amide linker with a sulfonamide.Substantial improvement in cellular potency. scienceopen.com

Rational Design of Probes for Biochemical Research

The rational design of chemical probes is essential for dissecting complex biological pathways. A well-designed probe is a potent and selective molecule that can be used to engage a specific biological target (e.g., a receptor or enzyme) to study its function in a cellular or in vivo context. The this compound scaffold has been successfully adapted to create such probes.

One prominent example is the design of ligands for sigma receptors. nih.gov The design of these probes is guided by a pharmacophore model, which outlines the essential structural features required for binding. For sigma-1 selective ligands, this model typically includes a basic, protonatable amine separated by a linker from two hydrophobic sites. nih.gov Researchers rationally designed N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides to fit this model perfectly: the N-(3-(piperidin-1-yl)propyl) group provides the basic amine and a three-carbon linker, while the N-phenyl group and the benzofuran moiety serve as the two hydrophobic regions. nih.gov By introducing methyl ether substituents onto the benzofuran ring, they could fine-tune the electronic and steric properties to investigate their effects on binding affinity and selectivity, resulting in new carboxamides with high affinity (Ki values of 7.8–34 nM) for the sigma-1 receptor. nih.gov

Another area where this scaffold has been used is in the development of inhibitors for the Kv1.3 potassium ion channel, a target for autoimmune diseases. researchgate.netnih.govnih.gov Researchers designed and synthesized a series of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogues. researchgate.netnih.gov In this case, the core benzamide structure is significantly modified, but it retains the critical propyl-amine linker. The development process led to the identification of potent inhibitors, and two compounds, 13i and 13rr, were advanced as potential "tool compounds" for in vivo validation studies due to their potency and optimized properties. nih.gov These tool compounds are invaluable for validating the role of Kv1.3 in disease models.

The table below lists examples of rationally designed probes based on the this compound scaffold or its close analogues.

Probe/Analogue Series Biological Target Design Principle Research Utility Reference
3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides (e.g., KSCM-1, KSCM-5) Sigma-1 ReceptorBased on a pharmacophore model requiring a basic amine and two hydrophobic regions.Selective probes to study the function and modulation of sigma-1 receptors. nih.gov
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogues (e.g., 13i, 13rr) Kv1.3 Potassium ChannelModification of the benzamide core to achieve high inhibitory activity against the ion channel.Potent tool compounds for in vivo validation of Kv1.3 as a therapeutic target. researchgate.netnih.govnih.gov

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of N-(3-(piperidin-1-yl)propyl)benzamide. Techniques such as NMR, Mass Spectrometry, and Infrared Spectroscopy are used synergistically to piece together the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic frameworks. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on data from analogous structures like N-propylbenzamide, piperidine (B6355638), and related benzamide (B126) derivatives. guidechem.comrsc.orgchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzamide ring are expected to appear in the downfield region (δ 7.4-7.8 ppm). The proton attached to the amide nitrogen (N-H) would likely present as a broad singlet or triplet around δ 6.5-8.5 ppm, depending on the solvent and concentration. The methylene (B1212753) protons of the propyl chain and the piperidine ring would resonate in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms. The carbonyl carbon (C=O) of the amide is the most deshielded, expected around δ 167-172 ppm. The aromatic carbons of the benzoyl group would appear between δ 126-135 ppm. The aliphatic carbons of the propyl chain and piperidine ring would be found in the upfield region (δ 20-60 ppm).

The following table outlines the predicted NMR data for this compound.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Assignment Predicted Shift (ppm)
Benzoyl Protons (ortho)7.7-7.8 (d)
Benzoyl Protons (meta, para)7.4-7.5 (m)
Amide Proton (NH)~8.2 (t)
Propyl-CH₂ (adjacent to NH)3.3-3.4 (q)
Propyl-CH₂ (adjacent to piperidine)2.3-2.4 (t)
Propyl-CH₂ (central)1.7-1.8 (quint)
Piperidine-CH₂ (adjacent to N)2.3-2.4 (t)
Piperidine-CH₂ (beta to N)1.5-1.6 (m)
Piperidine-CH₂ (gamma to N)1.4-1.5 (m)

Predicted data is based on analysis of similar compounds. guidechem.comrsc.orgchemicalbook.comrsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HR-MS) can provide the exact mass of the molecular ion, confirming the molecular formula (C₁₅H₂₂N₂O). For this compound, the expected exact mass of the protonated molecule [M+H]⁺ is approximately 247.1805 Da.

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule is fragmented to reveal structural information. The fragmentation of this compound is expected to occur at the most labile bonds, primarily the amide and the C-N bonds of the propyl-piperidine linkage.

Key predicted fragmentation pathways include:

Formation of the benzoyl cation: A common fragmentation for benzamides is the cleavage of the amide C-N bond, leading to the highly stable benzoyl cation at an m/z of 105.

Loss of the piperidine moiety: Cleavage of the bond between the propyl chain and the piperidine nitrogen would result in a fragment corresponding to the loss of piperidine (84 Da).

Piperidine-based fragments: The piperidine ring itself can fragment, but a major fragment ion observed would be the N-propylpiperidine cation at m/z 126 or the piperidinomethyl cation at m/z 98.

Predicted Mass Spectrometry Data
Technique
HR-MS (ESI+)
LC-MS/MS

Predicted data is based on established fragmentation patterns of benzamides and piperidine-containing compounds. rsc.orgnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its bonds. The spectrum provides characteristic absorption bands that confirm the presence of the amide and alkyl groups.

The key expected absorption bands are:

N-H Stretch: A moderate absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. researchgate.net

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic propyl and piperidine groups.

C=O Stretch (Amide I band): A strong, sharp absorption band between 1630-1660 cm⁻¹ is one of the most prominent features of the spectrum, corresponding to the carbonyl (C=O) stretching vibration of the amide group. researchgate.net

N-H Bend (Amide II band): A band around 1530-1550 cm⁻¹ arises from the N-H bending vibration, coupled with C-N stretching.

Aromatic C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene (B151609) ring.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
~3300
2850-2950
~1640
~1540
1450-1600

Predicted data is based on characteristic IR frequencies for amides and piperidines. researchgate.netnist.gov

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method would be most suitable for this compound. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure good peak shape.

The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A typical method would involve a gradient elution, where the proportion of the organic solvent is increased over time to ensure the elution of all components. Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the benzamide chromophore absorbs strongly, such as 220-230 nm. google.com

Typical HPLC Method Parameters
Parameter
Column
Mobile Phase A
Mobile Phase B
Elution
Flow Rate
Detection

These parameters represent a standard method for analyzing benzamide-containing compounds. google.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the compound's structure, including bond lengths, bond angles, and stereochemistry, if applicable. To perform this analysis, a high-quality single crystal of this compound must be grown.

As of now, the crystal structure for this compound has not been reported in the public domain. If determined, the data would reveal the conformation of the propyl chain, the chair conformation of the piperidine ring, and the intermolecular interactions, such as hydrogen bonding between the amide N-H and the carbonyl oxygen of adjacent molecules, that govern the crystal packing. ijert.org

Research Applications and Future Directions for N 3 Piperidin 1 Yl Propyl Benzamide

Utility as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target. The N-(3-(piperidin-1-yl)propyl)benzamide scaffold is particularly valuable in the development of probes for sigma receptors.

Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are unique intracellular proteins that are not homologous to other mammalian proteins. nih.gov The sigma-1 receptor, in particular, is an endoplasmic reticulum (ER) chaperone protein that modulates the function of various other receptors, including dopamine (B1211576), acetylcholine, and NMDA receptors, and is implicated in a range of neurological and psychiatric conditions. nih.gov

The design of selective ligands for the sigma-1 receptor often incorporates the key features of the this compound scaffold. A typical pharmacophore model for a sigma-1 selective ligand includes a basic amine, such as the one in the piperidine (B6355638) ring, separated by a linker from hydrophobic regions, like the benzamide (B126) group. nih.gov The N-(3-(piperidin-1-yl)propyl) moiety provides the essential basic nitrogen atom and a three-carbon linker that have proven effective for high-affinity binding. nih.gov

Researchers have synthesized derivatives that build upon this core structure to create highly potent and selective chemical probes. For example, by incorporating a benzofuran (B130515) moiety, new carboxamide ligands have been developed that exhibit high affinity for the sigma-1 receptor. nih.gov These probes are instrumental in studying the distribution, function, and downstream signaling pathways of sigma-1 receptors in both central and peripheral nervous systems.

CompoundTarget ReceptorBinding Affinity (Ki in nM)Selectivity
KSCM-1Sigma-127.519-fold over Sigma-2
KSCM-5Sigma-134Not specified
KSCM-11Sigma-17.8Not specified

Data sourced from a study on novel benzofuran-2-carboxamide (B1298429) ligands for sigma receptors. nih.gov

Application in Target Validation Studies

Target validation is a critical step in the drug discovery process, confirming that a specific molecular target is directly involved in a disease process and that modulating it is likely to have a therapeutic effect. Compounds based on the this compound scaffold serve as valuable tools in these studies.

By using selective ligands that interact with a specific target, researchers can probe the biological consequences of modulating that target's activity in cellular and animal models of disease. For instance, the development of potent and selective antagonists for the sigma-1 receptor, using scaffolds related to this compound, has been crucial in validating this receptor as a target for neuropathic pain. unict.itnih.gov These compounds can demonstrate dose-dependent analgesic effects in preclinical models, providing strong evidence for the therapeutic potential of sigma-1 receptor antagonism. unict.itnih.gov

Similarly, the benzamide-piperidine scaffold has been instrumental in developing inhibitors for other enzymes, such as fatty acid amide hydrolase (FAAH). FAAH is an enzyme that degrades endocannabinoids like anandamide (B1667382) and is a target for treating pain and inflammation. nih.govnih.gov Piperidine urea-based inhibitors have been developed that covalently modify the enzyme's active site, and these tools have been essential for validating FAAH as a therapeutic target in vivo. nih.govnih.gov The selectivity and potency of these inhibitors allow for precise investigation of the biological roles of FAAH. nih.gov

Potential for Development of Novel Research Tools

The this compound scaffold holds considerable potential for the creation of more sophisticated research tools. Its structure can be readily modified to incorporate various functional groups, such as fluorescent dyes or biotin (B1667282) tags, without losing its core binding properties.

Fluorescent Probes: By attaching a fluorescent molecule, the scaffold can be converted into a probe for use in techniques like fluorescence microscopy and flow cytometry. This would allow for the direct visualization of the target protein's localization and trafficking within living cells, providing deeper insights into its cellular biology.

Biotinylated Probes: Biotinylation, the process of attaching biotin to the molecule, would enable its use in affinity purification and pull-down assays. nih.gov Biotin binds with extremely high affinity to streptavidin, which can be immobilized on beads. nih.gov A biotinylated this compound derivative could be used to isolate its target protein from a complex cellular lysate, helping to identify binding partners and downstream effectors. Standard methods for biotinylating primary amines, which are present in peptides and other small molecules, could be adapted for this purpose. thermofisher.com

Photoaffinity Labels: The scaffold could also be modified to include a photoreactive group, creating a photoaffinity label. Upon exposure to UV light, this label would form a covalent bond with its target protein, allowing for its unambiguous identification and the mapping of its binding site.

The development of these novel research tools would significantly enhance the study of the biological systems in which the this compound scaffold shows activity.

Emerging Areas of Investigation for Benzamide-Piperidine Scaffolds

The benzamide-piperidine structural motif is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds targeting a wide array of biological systems. mdpi.comnih.gov This versatility ensures that research into this scaffold continues to expand into new and exciting areas.

Neurodegenerative Diseases: Beyond its role in pain modulation, the benzamide-piperidine scaffold is being explored for its potential in treating neurodegenerative disorders. For instance, the related piperidine-4-carboxamide scaffold is being investigated for the design of inhibitors of secretory glutaminyl cyclase, an enzyme implicated in the pathology of Alzheimer's disease.

Oncology: The benzoylpiperidine fragment has been found in compounds with anti-cancer properties. mdpi.comnih.gov For example, derivatives have been developed as selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme that is overexpressed in certain cancer cell lines. mdpi.com

Multi-Target Ligands: There is a growing interest in developing single molecules that can modulate multiple targets simultaneously, which may offer a more effective therapeutic approach for complex diseases. The piperidine propionamide (B166681) scaffold, for example, has been used to create dual-acting compounds that are both sigma-1 receptor antagonists and mu-opioid receptor agonists, showing potential for the treatment of neuropathic pain with a novel mechanism of action. nih.gov

Chiral Scaffolds: Introducing chirality into the piperidine ring is another promising direction. Chiral piperidine scaffolds can lead to improved physicochemical properties, enhanced biological activity and selectivity, and better pharmacokinetic profiles. thieme-connect.com This strategy is being increasingly employed to refine the therapeutic potential of small molecules containing this important heterocyclic ring. thieme-connect.com

The continued exploration of the benzamide-piperidine scaffold is likely to yield novel therapeutic agents and research tools for a wide range of diseases in the coming years.

Q & A

Q. What are the common synthetic methodologies for preparing N-(3-(piperidin-1-yl)propyl)benzamide derivatives?

  • Methodological Answer : A typical approach involves coupling a benzamide precursor with a piperidine-containing alkylamine. For example, HBTU or BOP are used as coupling agents in THF or DCM under basic conditions (e.g., Et3N) at room temperature for 12–24 hours. Purification via silica gel chromatography is standard .
  • Key Reagents : HBTU (hexafluorophosphate benzotriazole tetramethyluronium), BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate).
  • Reaction Table :
StepReagents/ConditionsYieldReference
Amide CouplingHBTU, Et3N, THF, 12h48–70%
DeprotectionHCl/THF, reflux85–90%

Q. How is structural confirmation achieved for these derivatives?

  • Methodological Answer : Use 1H/13C NMR (e.g., δ 7.74 ppm for aromatic protons) and ESI-MS (e.g., m/z 488.6 [M+H]<sup>+</sup>) to confirm the benzamide backbone and piperidine substituents. X-ray crystallography or HRMS can resolve stereochemistry for chiral centers .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding amide couplings?

  • Methodological Answer :
  • Parameter Screening : Test alternative coupling agents (e.g., PyBOP , DCC ) or solvents (e.g., DMF for solubility).
  • Temperature Control : Prolonged stirring at 0°C (e.g., for sterically hindered amines) may improve yields .
  • Example : Replacing HBTU with BOP increased yields from 48% to 70% in a related benzamide synthesis .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :
  • Orthogonal Assays : Combine enzymatic inhibition studies (e.g., LMPTP inhibition ) with cellular assays (e.g., lipoapoptosis in HepG2 cells ) to validate target engagement.
  • Computational Modeling : Perform docking studies to correlate substituent effects (e.g., trifluoromethyl groups ) with activity trends.
  • Case Study : Compound 23 in showed potent LMPTP inhibition (in vitro) but required in vivo validation to confirm metabolic stability .

Q. How are regioselectivity challenges addressed during piperidine functionalization?

  • Methodological Answer :
  • Protecting Groups : Use Boc or Fmoc to shield reactive amines during alkylation.
  • Catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for C-N bond formation in complex analogs .
  • Example : Selective N-alkylation of piperidine was achieved using Na2CO3 in THF, avoiding over-alkylation .

Data Analysis & Experimental Design

Q. How to design a robust SAR study for piperidine-benzamide derivatives?

  • Methodological Answer :
  • Variable Substituents : Modify the benzamide’s aryl group (e.g., 4-phenoxy vs. 3-trifluoromethyl ) and the piperidine’s N-alkyl chain (e.g., methyl vs. propyl ).
  • Control Experiments : Include positive controls (e.g., known enzyme inhibitors ) and negative controls (scaffold-only analogs).
  • Data Table :
DerivativeSubstituentIC50 (LMPTP)Reference
23 3-(piperidin-1-yl)propyl12 nM
11l 4-methylphenoxy85 nM

Biological Evaluation

Q. What in vitro models are suitable for assessing hepatotoxicity of these compounds?

  • Methodological Answer :
  • HepG2 Lipotoxicity Model : Treat cells with palmitate/oleate to induce lipoapoptosis, then measure cell viability (MTT assay) and mitochondrial stress (JC-1 staining) .
  • Biomarkers : Quantify ROS (DCFH-DA assay) and ER stress markers (e.g., CHOP, XBP-1 splicing) via qPCR .

Contradiction Analysis

Q. How to interpret conflicting solubility data across analogs?

  • Methodological Answer :
  • Solvent Polarity : Test solubility in DMSO (polar aprotic) vs. THF (non-polar).
  • Salt Formation : Convert free bases to HCl salts (e.g., compound 18 in ) to enhance aqueous solubility .
  • Case Study : Free base 12b () showed poor water solubility, but its dihydrochloride salt improved bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.